
(2R)-3-amino-2-(4-methylphenyl)propanoic acid
Vue d'ensemble
Description
“(2R)-3-amino-2-(4-methylphenyl)propanoic acid” is a chemical compound with the CAS Number: 49759-61-7 . It has a molecular weight of 179.22 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for the compound is1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
The compound is solid in its physical form . It should be stored in a refrigerator .Applications De Recherche Scientifique
Radiotracer Development for Inflammatory Diseases
A study evaluated a radiotracer targeting the sphingosine-1-phosphate receptor 1 (S1PR1), relevant in multiple sclerosis and other inflammatory conditions. The radiotracer, 3-((2-fluoro-4-(5-(2′-methyl-2-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl)(methyl-11C)amino)propanoic acid (11C-CS1P1), demonstrated high specificity to S1PR1 and showed potential for evaluating inflammation in clinical populations. The study found no adverse events, supporting the safety of 11C-CS1P1 for further clinical evaluation (Brier et al., 2022).
Investigation into Metabolomics Biomarkers for Environmental Exposure
Research into metabolomics biomarkers for Bisphenol A (BPA) exposure identified significant changes in metabolic pathways upon exposure, suggesting complex toxic effects. The study highlighted the need for further research to validate these biomarkers for low, environmentally relevant BPA exposure levels (Wang et al., 2018).
Alzheimer's Disease Therapy Research
A Phase II study explored the use of 3-amino-1-propanesulfonic acid (3APS) as a disease-modifying treatment for Alzheimer's disease. The compound, which binds to amyloid β, was found to be safe and tolerable, and reduced CSF Aβ42 levels, offering a potential avenue for treatment development (Aisen et al., 2006).
Examination of Hepatotoxicity Mechanisms
A study on 2-Amino-2-methyl-1-propanol (AMP™) analyzed its potential hepatotoxicity when used in personal care products. The research suggested that AMP interferes with the CDP-choline pathway in hepatocytes, potentially leading to fatty liver and hepatotoxicity at high doses. However, dermal exposure to AMP from personal care products was deemed unlikely to result in significant systemic concentrations or hepatotoxicity (Garnick et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
(2R)-3-amino-2-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)9(6-11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTZDCWOOVWORM-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](CN)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



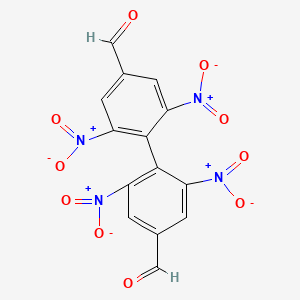
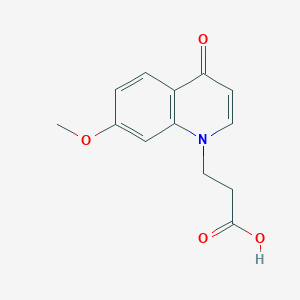


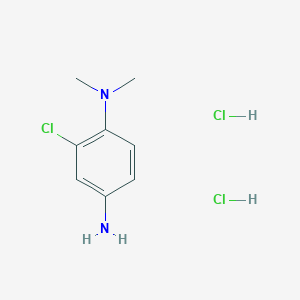

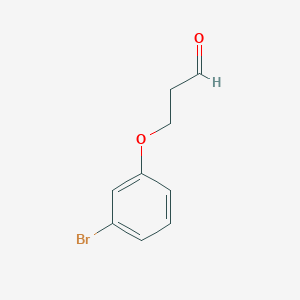

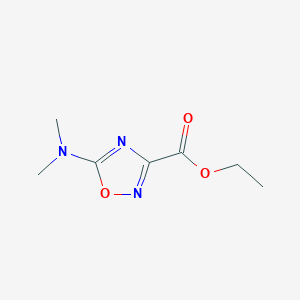
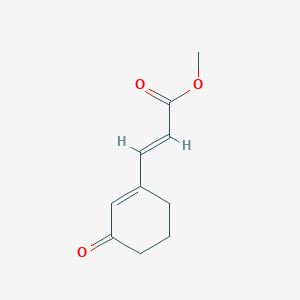

![Methyl 2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate](/img/structure/B3096355.png)
![tert-Butyl (4aR,6S,7aS)-rel-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B3096374.png)
![5-Bromo-2-(bromomethyl)benzo[b]thiophene](/img/structure/B3096383.png)